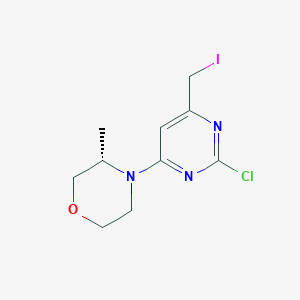

(S)-4-(2-Chloro-6-(iodomethyl)pyrimidin-4-YL)-3-methylmorpholine

Descripción general

Descripción

(S)-4-(2-Chloro-6-(iodomethyl)pyrimidin-4-YL)-3-methylmorpholine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a morpholine ring substituted with a pyrimidine moiety, which is further functionalized with chloro and iodomethyl groups. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(2-Chloro-6-(iodomethyl)pyrimidin-4-YL)-3-methylmorpholine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of chloro and iodomethyl substituents. The final step involves the formation of the morpholine ring and its attachment to the pyrimidine core. Reaction conditions often include the use of strong bases, halogenating agents, and controlled temperature settings to ensure the desired stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. Industrial methods also focus on minimizing waste and improving the efficiency of each step to make the process more sustainable.

Análisis De Reacciones Químicas

Types of Reactions

(S)-4-(2-Chloro-6-(iodomethyl)pyrimidin-4-YL)-3-methylmorpholine can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro and iodomethyl groups can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve polar aprotic solvents and moderate temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro or iodomethyl groups.

Aplicaciones Científicas De Investigación

(S)-4-(2-Chloro-6-(iodomethyl)pyrimidin-4-YL)-3-methylmorpholine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of (S)-4-(2-Chloro-6-(iodomethyl)pyrimidin-4-YL)-3-methylmorpholine involves its interaction with specific molecular targets. The chloro and iodomethyl groups can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of these targets. The morpholine ring provides additional binding interactions, stabilizing the compound’s association with its target.

Comparación Con Compuestos Similares

Similar Compounds

®-4-(2-Chloro-6-(iodomethyl)pyrimidin-4-YL)-3-methylmorpholine: The enantiomer of the compound with different stereochemistry.

4-(2-Chloro-6-(iodomethyl)pyrimidin-4-YL)-3-methylpiperidine: A similar compound with a piperidine ring instead of a morpholine ring.

4-(2-Chloro-6-(iodomethyl)pyrimidin-4-YL)-3-methylmorpholine-N-oxide: An oxidized derivative of the original compound.

Uniqueness

(S)-4-(2-Chloro-6-(iodomethyl)pyrimidin-4-YL)-3-methylmorpholine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form covalent bonds with nucleophilic sites makes it particularly useful in applications requiring strong and specific interactions with molecular targets.

Actividad Biológica

(S)-4-(2-Chloro-6-(iodomethyl)pyrimidin-4-YL)-3-methylmorpholine is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : CHClINO

- Molecular Weight : 353.59 g/mol

- CAS Number : 1009628-22-1

The compound features a pyrimidine ring substituted with chlorine and iodomethyl groups, linked to a morpholine ring. This unique structure contributes to its biological activity by allowing interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an inhibitor of purine nucleoside phosphorylase (PNP), a target for therapeutic intervention in T-cell malignancies and certain infections. Its structural components enable it to bind effectively at active sites or allosteric sites, modulating enzyme activity and influencing cellular signaling pathways .

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit promising anticancer properties:

- Inhibition of T-cell Proliferation : Compounds targeting PNP showed IC values as low as 19 nM against human PNP, indicating potent inhibitory effects on T-cell proliferation .

- Selectivity : Some derivatives demonstrated over 60-fold selectivity for pathogenic enzymes compared to human enzymes, suggesting potential for reduced side effects in therapeutic applications .

Data Table: Biological Activity Summary

Case Studies

-

Study on PNP Inhibitors :

- A series of novel PNP inhibitors were synthesized and evaluated for their biological activity. The study highlighted the importance of structural modifications in enhancing potency and selectivity against different PNP isoforms. The findings support the potential role of this compound as a lead compound in developing targeted therapies for T-cell malignancies .

- Antimicrobial Evaluation :

Propiedades

IUPAC Name |

(3S)-4-[2-chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClIN3O/c1-7-6-16-3-2-15(7)9-4-8(5-12)13-10(11)14-9/h4,7H,2-3,5-6H2,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCOOZBOFPOZBFU-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1C2=NC(=NC(=C2)CI)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COCCN1C2=NC(=NC(=C2)CI)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClIN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.